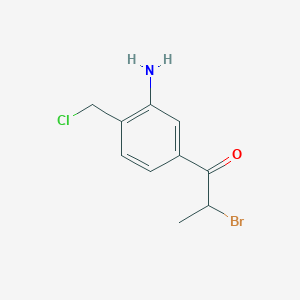
1-(3-Amino-4-(chloromethyl)phenyl)-2-bromopropan-1-one
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-(3-Amino-4-(chloromethyl)phenyl)-2-bromopropan-1-one is an organic compound with a complex structure that includes an amino group, a chloromethyl group, and a bromopropanone moiety
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 1-(3-Amino-4-(chloromethyl)phenyl)-2-bromopropan-1-one typically involves multiple steps, starting from commercially available precursors. One common synthetic route involves the bromination of a suitable precursor followed by the introduction of the amino and chloromethyl groups under controlled conditions. The reaction conditions often require the use of specific catalysts and solvents to ensure high yield and purity.
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and minimize costs. These methods often include continuous flow reactors and automated systems to ensure consistent quality and efficiency.
化学反应分析
Types of Reactions
1-(3-Amino-4-(chloromethyl)phenyl)-2-bromopropan-1-one undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into different reduced forms.
Substitution: The amino and chloromethyl groups can participate in substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles for substitution reactions. The reaction conditions typically involve specific temperatures, pressures, and solvents to achieve the desired transformations.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of substituted derivatives.
科学研究应用
1-(3-Amino-4-(chloromethyl)phenyl)-2-bromopropan-1-one has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
作用机制
The mechanism of action of 1-(3-Amino-4-(chloromethyl)phenyl)-2-bromopropan-1-one involves its interaction with specific molecular targets and pathways. The compound may bind to certain enzymes or receptors, leading to changes in their activity and subsequent biological effects. The exact molecular targets and pathways can vary depending on the specific application and context.
相似化合物的比较
Similar Compounds
Similar compounds to 1-(3-Amino-4-(chloromethyl)phenyl)-2-bromopropan-1-one include other brominated and chloromethylated aromatic compounds with amino groups. Examples include:
- 1-(3-Amino-4-(chloromethyl)phenyl)-2-chloropropan-1-one
- 1-(3-Amino-4-(bromomethyl)phenyl)-2-bromopropan-1-one
Uniqueness
The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical reactivity and potential applications. This compound’s unique structure allows for diverse chemical transformations and interactions, making it valuable for various research and industrial purposes.
生物活性
1-(3-Amino-4-(chloromethyl)phenyl)-2-bromopropan-1-one is an organic compound that has garnered significant interest in medicinal chemistry due to its unique structural features and potential biological activities. This article delves into its biological activity, synthesis, mechanisms of action, and relevant case studies, supported by data tables and research findings.
Chemical Structure and Properties
The molecular formula of this compound is C9H10BrClNO, with a molecular weight of 276.56 g/mol. The compound features an amino group, a chloromethyl group, and a bromopropanone moiety, which contribute to its reactivity and potential applications in various fields, including medicinal chemistry and organic synthesis.
Biological Activities
Research indicates that this compound exhibits several biological activities:
- Antimicrobial Activity : The compound has shown efficacy against various microbial strains, suggesting its potential as an antimicrobial agent.
- Anticancer Properties : Preliminary studies indicate that this compound may inhibit cancer cell proliferation, particularly in breast cancer (MCF-7) and colon cancer (HCT-116) cell lines. The mechanism may involve apoptosis induction through caspase activation.
- Anti-inflammatory Effects : Investigations have suggested that this compound could modulate inflammatory pathways, although detailed mechanisms require further exploration.
The biological activity of this compound is likely mediated through specific interactions with biological targets such as enzymes or receptors. The amino group can act as a nucleophile, while the bromine atom serves as a leaving group in substitution reactions. The chloromethyl group may facilitate further reactions leading to covalent modifications of target proteins.
Synthesis
The synthesis of this compound typically involves multi-step organic reactions. A common method includes:
- Formation of the Amino Group : Starting from a suitable precursor, the amino group is introduced via nucleophilic substitution.
- Chloromethylation : The chloromethyl group is added through electrophilic chlorination.
- Bromination : Finally, bromination occurs to yield the desired product.
Industrial production may utilize continuous flow reactors for efficiency and yield enhancement alongside purification techniques like recrystallization or chromatography.
Comparative Analysis with Similar Compounds
The following table compares this compound with structurally similar compounds:
| Compound Name | Structural Features | Unique Aspects |
|---|---|---|
| 1-(3-Amino-4-(methyl)phenyl)-2-bromopropan-1-one | Methyl group instead of chloromethyl | Lacks reactivity associated with the chloromethyl group |
| 1-(3-Amino-4-(chloromethyl)phenyl)-3-bromopropan-1-one | Bromine at a different position | Alters steric and electronic properties |
| 1-(3-Amino-4-(bromomethyl)phenyl)-1-chloropropan-2-one | Contains a bromomethyl group | Potentially different interaction profiles |
Case Studies and Research Findings
Recent studies have highlighted the potential of this compound in drug discovery:
- Anticancer Efficacy : In vitro studies demonstrated that the compound exhibited IC50 values in the micromolar range against MCF-7 and HCT-116 cell lines, indicating significant cytotoxicity comparable to established anticancer agents .
- Mechanistic Insights : Flow cytometry analysis revealed that treatment with this compound led to G1 phase arrest in MCF-7 cells and increased caspase 3/7 activity, suggesting an apoptotic mechanism .
- Structure–Activity Relationship (SAR) : Studies indicated that modifications to the functional groups significantly influence biological activity, emphasizing the importance of electronic properties in drug design .
属性
分子式 |
C10H11BrClNO |
|---|---|
分子量 |
276.56 g/mol |
IUPAC 名称 |
1-[3-amino-4-(chloromethyl)phenyl]-2-bromopropan-1-one |
InChI |
InChI=1S/C10H11BrClNO/c1-6(11)10(14)7-2-3-8(5-12)9(13)4-7/h2-4,6H,5,13H2,1H3 |
InChI 键 |
BNHNFISULLLRNC-UHFFFAOYSA-N |
规范 SMILES |
CC(C(=O)C1=CC(=C(C=C1)CCl)N)Br |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。















